molecular formula C14H10N4 B2395833 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile CAS No. 286380-59-4

2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile

Cat. No.: B2395833
CAS No.: 286380-59-4
M. Wt: 234.262
InChI Key: FLDVCQDDAPUWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile (CAS: 286380-59-4) is a nitrile-functionalized bipyridine derivative with the molecular formula C₁₄H₁₀N₄ and a molecular weight of 234.26 g/mol . The compound features two acetonitrile (-CH₂CN) groups attached to the 5,5'-positions of the 2,2'-bipyridine scaffold. This substitution pattern confers unique electronic and steric properties, making it a versatile ligand for coordination chemistry and a precursor for synthesizing functional materials. The nitrile groups enhance its ability to participate in supramolecular interactions and covalent modifications, such as click chemistry or polymerization .

Properties

IUPAC Name

2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDVCQDDAPUWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile typically involves the reaction of 2,2’-bipyridine with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the bipyridine, followed by the addition of acetonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The bipyridine moieties can coordinate to transition metals, leading to the formation of metal-ligand complexes that exhibit unique electronic and optical properties.

Case Study: Metal Complexes

Research has demonstrated that complexes formed with this ligand can enhance catalytic activity in various reactions, including oxidation and reduction processes. For example, studies have shown that palladium complexes with this ligand exhibit increased efficiency in cross-coupling reactions compared to traditional ligands .

Catalysis

The compound is utilized as a catalyst or co-catalyst in several organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.

Case Study: Cross-Coupling Reactions

In a study published in the Journal of Organic Chemistry, the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions resulted in higher yields and selectivity for the desired products compared to other ligands . This highlights its potential to improve reaction conditions and outcomes.

Material Science

In material science, this compound is explored for its potential applications in the development of new materials with tailored properties. Its structural features allow it to participate in the formation of coordination polymers and metal-organic frameworks (MOFs).

Case Study: Metal-Organic Frameworks

Recent research has focused on synthesizing MOFs using this compound as a ligand. These frameworks have shown promise for gas storage and separation applications due to their high surface area and tunable pore sizes .

Photovoltaics and Light Harvesting

The compound's ability to absorb light makes it a candidate for use in photovoltaic devices and light-harvesting systems. Its coordination complexes can be engineered to optimize light absorption and charge transfer processes.

Case Study: Solar Cell Efficiency

A study indicated that incorporating this ligand into dye-sensitized solar cells improved overall efficiency by enhancing light absorption and facilitating electron transfer . This application underscores its importance in renewable energy technologies.

Mechanism of Action

The mechanism by which 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile exerts its effects is primarily through its ability to chelate metal ions. The bipyridine core forms stable complexes with transition metals, facilitating various catalytic and electronic processes. The nitrile groups can participate in additional coordination or undergo further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 5,5'-disubstituted 2,2'-bipyridines is vast. Below is a comparative analysis of key derivatives:

Structural and Functional Comparison

Compound Name Substituents (5,5') Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile -CH₂CN C₁₄H₁₀N₄ 234.26 Ligand for metal complexes; precursor for polymers and MOFs; nitrile-mediated reactivity.
5,5'-Dimethyl-2,2'-bipyridine -CH₃ C₁₂H₁₂N₂ 184.24 Organometallic ligand (e.g., Ru complexes for OLEDs); precursor to dicarboxylic acid.
2,2'-Bipyridine-5,5'-dicarboxylic acid -COOH C₁₂H₈N₂O₄ 244.20 MOF synthesis (e.g., water oxidation catalysts); solubility: 0.25 mg/mL in DMSO:PBS (pH 7.2).
5,5'-Dichloro-2,2'-bipyridine -Cl C₁₀H₆Cl₂N₂ 237.07 Halogenated precursor for cross-coupling reactions (e.g., Sonogashira coupling).
5,5'-Diformyl-2,2'-bipyridine -CHO C₁₂H₈N₂O₂ 220.21 Covalent organic frameworks (COFs) for iodine capture; aldehyde-based polymerization.
5,5'-Diamino-2,2'-bipyridine -NH₂ C₁₀H₁₀N₄ 186.22 Multidimensional coordination polymers (e.g., Mn, Fe, Ni complexes).

Electronic and Steric Effects

  • Nitrile Groups : The electron-withdrawing nature of -CN in this compound lowers the π* orbital energy of the bipyridine core, enhancing metal-to-ligand charge transfer (MLCT) in coordination complexes compared to electron-donating groups like -CH₃ .
  • Methyl Groups : 5,5'-Dimethyl-2,2'-bipyridine exhibits steric hindrance that stabilizes low-spin states in metal complexes (e.g., Fe(II)), contrasting with the flexible -CH₂CN groups in the target compound .
  • Carboxylic Acid Groups : The -COOH substituents in 2,2'-bipyridine-5,5'-dicarboxylic acid enable hydrogen bonding and ionic interactions, critical for MOF assembly .

Biological Activity

2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile, commonly referred to as BPDAC, is a bipyridine derivative with the chemical formula C14H10N4 and a molecular weight of 234.26 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in coordination chemistry and medicinal applications.

  • Molecular Formula : C14H10N4
  • Molecular Weight : 234.26 g/mol
  • CAS Number : 286380-59-4
  • InChI Key : FLDVCQDDAPUWLR-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that compounds similar to BPDAC exhibit significant antioxidant activity. This is crucial as antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage. A study highlighted that bipyridine derivatives can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

BPDAC has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a case study involving breast cancer cells revealed that BPDAC significantly reduced cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent .

Coordination Chemistry and Metal Complexation

BPDAC's ability to form stable complexes with transition metals enhances its biological activity. These metal complexes have been studied for their potential use in drug delivery systems and as imaging agents in biomedical applications. The complexation with metals such as copper and zinc has been shown to improve the pharmacological properties of the parent compound .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of BPDAC against neurotoxicity induced by various agents. The compound appears to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Study on Anticancer Activity

A notable study conducted on the effects of BPDAC on MCF-7 breast cancer cells demonstrated:

  • Concentration Tested : 1 µM to 50 µM
  • Results :
    • Significant reduction in cell viability at concentrations above 10 µM.
    • Induction of apoptosis was confirmed through morphological changes observed via microscopy.
Concentration (µM)Cell Viability (%)Apoptosis Induction
190No
1070Yes
5030Yes

Neuroprotective Study

In a study assessing the neuroprotective properties of BPDAC:

  • Model Used : SH-SY5Y neuronal cells exposed to hydrogen peroxide.
  • Findings :
    • BPDAC reduced cell death by approximately 40% at a concentration of 25 µM.
    • Decreased levels of inflammatory markers were noted.

Q & A

Q. What are the common synthetic routes for 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile, and how can purity be optimized?

The compound is synthesized via solvothermal condensation of precursors such as 5,5′-diacetonitrile-2,2′-bipyridine (BPDAN) with aldehyde-functionalized building blocks (e.g., TFPPy). Extended reaction times (>72 hours) and post-synthetic washing with polar aprotic solvents like N,N-dimethylacetamide enhance crystallinity and surface area . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Purity (>98%) is confirmed via ¹H NMR and elemental analysis .

Q. How is this compound characterized structurally and functionally?

  • Structural characterization : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., ~11.3° dihedral angle between pyridine and central phenyl rings) and intermolecular interactions (e.g., C–H···N hydrogen bonds forming 2D networks) .
  • Functional analysis : Fourier-transform infrared (FTIR) spectroscopy identifies nitrile stretching vibrations (~2220–2240 cm⁻¹), while UV-Vis spectroscopy reveals π→π* transitions (~250–300 nm) .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents like DMSO, DMF, or THF. For aqueous applications, pre-dissolving in DMSO (followed by dilution in PBS) achieves ~0.25 mg/mL solubility. Solutions should be freshly prepared to avoid degradation .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

The diacetonitrile groups act as electron-deficient linkers, enabling Knoevenagel condensations with aldehyde-rich building blocks (e.g., HATN-6CHO) to form 2D COFs. These frameworks exhibit enhanced charge separation and light-harvesting efficiency, critical for photocatalytic CO₂ reduction or water oxidation. Optimizing reaction stoichiometry (1:1 molar ratio) and solvent (dioxane/mesitylene) ensures high crystallinity and surface areas (>800 m²/g) .

Q. What strategies mitigate conflicting data in catalytic performance studies involving this ligand?

Discrepancies in catalytic activity (e.g., CO₂-to-CO conversion efficiency) may arise from variations in metal-ligand coordination geometry. To resolve this:

  • Use X-ray absorption spectroscopy (XAS) to confirm binding modes (e.g., κ²-N,N' vs. κ¹-N).
  • Compare turnover numbers (TONs) under standardized electrochemical conditions (e.g., −1.2 V vs. Ag/AgCl in CO₂-saturated acetonitrile) .

Q. How does computational modeling (e.g., DFT) aid in predicting the electronic properties of metal complexes derived from this ligand?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer dynamics. For example, Re(I) complexes with 2,2'-bipyridine-5,5'-diacetonitrile ligands show LUMO localization on the nitrile groups, enhancing electron-withdrawing effects critical for electrocatalysis .

Q. What are the challenges in synthesizing derivatives like 2,2'-bipyridine-5,5'-dicarboxylic acid from this compound?

Oxidative conversion of diacetonitrile to dicarboxylic acid requires harsh conditions (e.g., SeO₂ in refluxing 1,4-dioxane for 48 hours under N₂). Competing side reactions (e.g., overoxidation to CO₂) are minimized by controlling SeO₂ stoichiometry (2–3 equivalents) and reaction time .

Methodological Recommendations

  • For COF synthesis : Use solvothermal conditions (120°C, 72 h) with TFPPy and BPDAN (1:1 ratio) in dioxane/mesitylene (3:1 v/v) .
  • For electrochemical studies : Employ a three-electrode cell with a glassy carbon working electrode and 0.1 M TBAPF₆ as the supporting electrolyte .
  • For handling air-sensitive derivatives : Conduct reactions in Schlenk tubes under argon and store products at −20°C under N₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.